Ethyl 4-(carboxymethyl)-3-nitrobenzoate
Description
Ethyl 4-(carboxymethyl)-3-nitrobenzoate is a nitro-substituted benzoate ester featuring a carboxymethyl (-CH2COOH) group at the 4-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as benzimidazoles and pyrazoles . The carboxymethyl substituent enhances its reactivity by introducing a carboxylic acid functionality, enabling further derivatization through esterification, amidation, or coordination chemistry.
Properties
Molecular Formula |
C11H11NO6 |
|---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
2-(4-ethoxycarbonyl-2-nitrophenyl)acetic acid |
InChI |
InChI=1S/C11H11NO6/c1-2-18-11(15)8-4-3-7(6-10(13)14)9(5-8)12(16)17/h3-5H,2,6H2,1H3,(H,13,14) |
InChI Key |
RUSUPBJOVKMNII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Research Findings and Trends
Synthetic Utility : Nitrobenzoate esters are pivotal in constructing benzimidazoles (e.g., via reductive cyclization with aldehydes) . This compound could similarly serve as a precursor for carboxyl-functionalized benzimidazoles.
Crystallography : Derivatives like Ethyl 4-hydroxy-3-nitrobenzoate have been studied for hydrogen-bonding motifs, suggesting that carboxymethyl analogues might exhibit unique crystal packing behaviors .
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